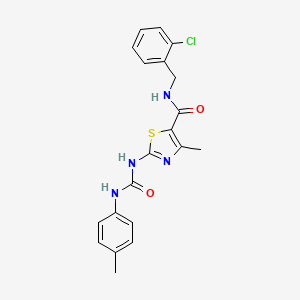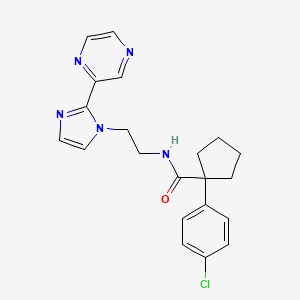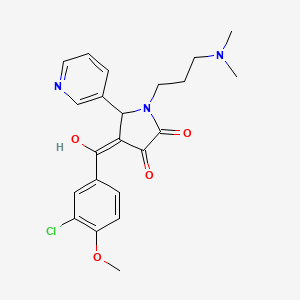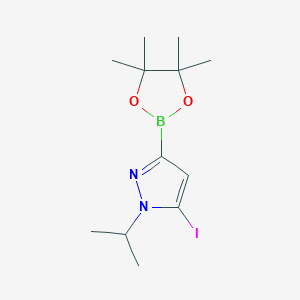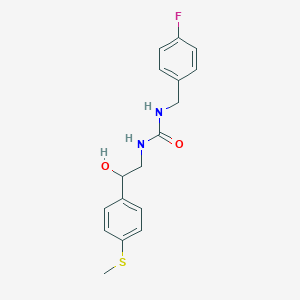
1-(4-Fluorobenzyl)-3-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Fluorobenzyl)-3-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)urea, also known as LFM-A13, is a small molecule inhibitor that has been studied for its potential therapeutic applications in various diseases.
Mécanisme D'action
1-(4-Fluorobenzyl)-3-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)urea inhibits the activity of FAK by binding to its ATP-binding site, thereby preventing its phosphorylation and downstream signaling. FAK is a key regulator of cell migration and invasion, and its overexpression is associated with tumor progression and metastasis. Inhibition of FAK activity by 1-(4-Fluorobenzyl)-3-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)urea has been shown to reduce the migration and invasion of cancer cells, as well as the formation of blood vessels that support tumor growth.
Biochemical and Physiological Effects:
In addition to its effects on FAK activity, 1-(4-Fluorobenzyl)-3-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)urea has been shown to affect other signaling pathways and cellular processes. It has been shown to reduce the activation of the transcription factor, NF-κB, which plays a key role in inflammation and immune responses. 1-(4-Fluorobenzyl)-3-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)urea has also been shown to reduce the expression of matrix metalloproteinases (MMPs), which are enzymes that degrade the extracellular matrix and promote tumor invasion and metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 1-(4-Fluorobenzyl)-3-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)urea is its specificity for FAK inhibition, which allows for the study of FAK-dependent cellular processes in vitro and in vivo. However, the use of 1-(4-Fluorobenzyl)-3-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)urea in lab experiments is limited by its solubility and stability, which can affect its potency and efficacy. Additionally, the off-target effects of 1-(4-Fluorobenzyl)-3-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)urea on other signaling pathways and cellular processes may complicate the interpretation of experimental results.
Orientations Futures
For the study of 1-(4-Fluorobenzyl)-3-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)urea include the development of more potent and selective inhibitors of FAK, as well as the investigation of its therapeutic potential in other diseases, such as fibrosis and cardiovascular disease. The use of 1-(4-Fluorobenzyl)-3-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)urea in combination with other therapies, such as chemotherapy and immunotherapy, is also an area of interest. Additionally, the study of the downstream signaling pathways and cellular processes affected by FAK inhibition by 1-(4-Fluorobenzyl)-3-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)urea may provide new insights into the mechanisms of cancer progression and metastasis.
Méthodes De Synthèse
The synthesis of 1-(4-Fluorobenzyl)-3-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)urea involves the reaction of 4-fluorobenzylamine with 4-methylthiophenylacetic acid, followed by the reaction of the resulting product with 2-amino-2-(4-methylthiophenyl)ethanol and finally, the reaction of the resulting product with urea. This process yields 1-(4-Fluorobenzyl)-3-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)urea as a white powder with a melting point of 184-186°C.
Applications De Recherche Scientifique
1-(4-Fluorobenzyl)-3-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)urea has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. It has been shown to inhibit the activity of the enzyme, focal adhesion kinase (FAK), which plays a key role in cell migration, survival, and invasion. Inhibition of FAK activity by 1-(4-Fluorobenzyl)-3-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)urea has been shown to reduce tumor growth and metastasis in preclinical models of cancer. Additionally, 1-(4-Fluorobenzyl)-3-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)urea has been shown to reduce inflammation and autoimmune responses in preclinical models of rheumatoid arthritis and multiple sclerosis.
Propriétés
IUPAC Name |
1-[(4-fluorophenyl)methyl]-3-[2-hydroxy-2-(4-methylsulfanylphenyl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2O2S/c1-23-15-8-4-13(5-9-15)16(21)11-20-17(22)19-10-12-2-6-14(18)7-3-12/h2-9,16,21H,10-11H2,1H3,(H2,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLMGVLYXCWKJRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C(CNC(=O)NCC2=CC=C(C=C2)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

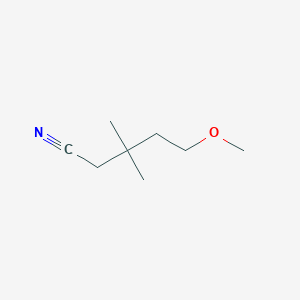
![7-Hydrazinyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2863733.png)
![N-[(1-Pyridazin-3-ylpiperidin-4-yl)methyl]propan-2-amine;hydrobromide](/img/structure/B2863734.png)
![1-(7-Methoxy-2-phenyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone](/img/structure/B2863736.png)
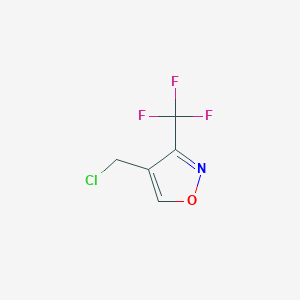
![Ethyl 4-{[2-(3,4-dimethoxyphenyl)-3-oxo-1-butenyl]amino}benzenecarboxylate](/img/structure/B2863738.png)
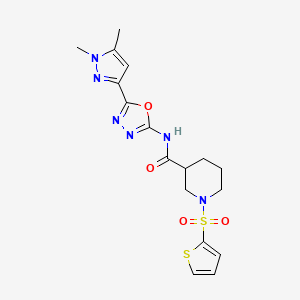
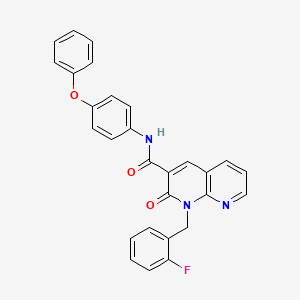

![1-(4-oxo-7-(p-tolyl)-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)-N-(2-(pyridin-2-yl)ethyl)piperidine-3-carboxamide](/img/structure/B2863743.png)
